
Glycyl-L-alanyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-alanyl-L-lysine: is a tripeptide composed of glycine, alanine, and lysine. This compound is of significant interest due to its potential applications in various scientific fields, including biochemistry, medicine, and industrial processes. Tripeptides like this compound are known for their stability and bioavailability, making them suitable for various research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-lysine typically involves the stepwise coupling of the amino acids glycine, alanine, and lysine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of metabolically engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress specific enzymes that catalyze the formation of the tripeptide from its constituent amino acids . This method offers a cost-effective and scalable approach to producing the compound.
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The lysine residue can be oxidized to form allysine, which can further react to form cross-links in proteins.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to free thiols.
Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can yield free thiol groups .
Scientific Research Applications
Chemistry: Glycyl-L-alanyl-L-lysine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its stability and bioavailability make it an ideal candidate for these studies .
Medicine: this compound has potential therapeutic applications, including wound healing and tissue regeneration. It can be incorporated into biomaterials and drug delivery systems to enhance their efficacy and stability .
Industry: In industrial applications, this compound is used in the formulation of cell culture media and bioprocessing. Its stability and solubility make it a valuable component in optimizing cell culture conditions and improving bioprocess efficiency .
Mechanism of Action
The mechanism of action of Glycyl-L-alanyl-L-lysine involves its interaction with specific molecular targets and pathways. The lysine residue can interact with negatively charged molecules, such as DNA or cell membranes, facilitating cellular uptake and intracellular signaling. Additionally, the peptide can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Glycyl-L-histidyl-L-lysine:
Glycyl-L-glutamine: This dipeptide is used in cell culture media to enhance cell growth and viability.
Uniqueness: Glycyl-L-alanyl-L-lysine is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties. Its stability, solubility, and bioavailability make it particularly suitable for various applications in research and industry .
Properties
CAS No. |
71227-71-9 |
|---|---|
Molecular Formula |
C11H22N4O4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H22N4O4/c1-7(14-9(16)6-13)10(17)15-8(11(18)19)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
InChI Key |
JBRBACJPBZNFMF-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


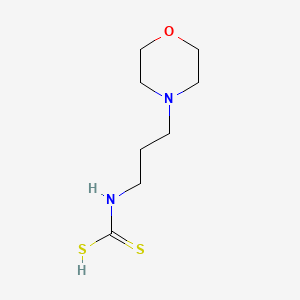
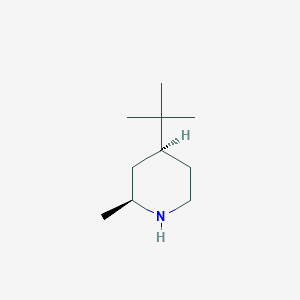
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)
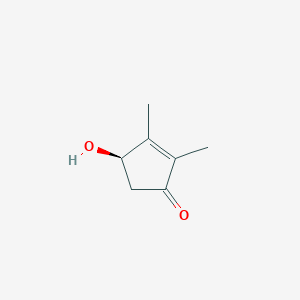



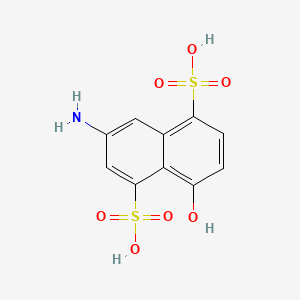
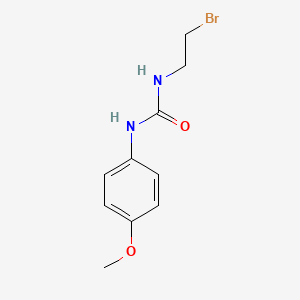
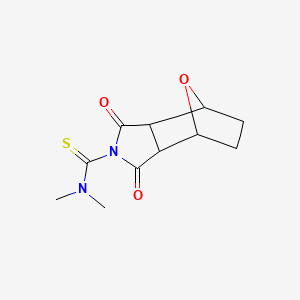



![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
